molecular formula C17H20N2O5S2 B2738587 3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1798513-49-1

3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2738587
CAS No.: 1798513-49-1
M. Wt: 396.48
InChI Key: YWQIGOWIGNASQT-UHFFFAOYSA-N
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Description

3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a synthetic small molecule with a molecular formula of C17H20N2O5S2 and a molecular weight of 396.5 g/mol . This chemical features a thiazolidine-2,4-dione (TZD) core, a privileged scaffold in medicinal chemistry known for its diverse therapeutic potential . The TZD moiety is fused with a pyrrolidine ring and a propanoyl linker connected to a 4-(methylsulfonyl)phenyl group. Researchers can leverage this compound as a key intermediate or a novel chemical entity in drug discovery programs. The TZD scaffold is recognized for its significant role in metabolic disease research, primarily as an activator of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a well-established target for improving insulin sensitivity in Type 2 Diabetes . Beyond antidiabetic applications, derivatives based on the TZD structure have demonstrated a wide spectrum of biological activities in scientific studies, including promising antimycobacterial properties against Mycobacterium tuberculosis strains , as well as antimicrobial , antioxidant , and anti-inflammatory effects . The presence of the methylsulfonyl group in its structure can be critical for enhancing binding affinity and selectivity toward biological targets. This product is provided for research purposes to investigate these and other potential mechanisms of action and to support the development of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-[1-[3-(4-methylsulfonylphenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c1-26(23,24)14-5-2-12(3-6-14)4-7-15(20)18-9-8-13(10-18)19-16(21)11-25-17(19)22/h2-3,5-6,13H,4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQIGOWIGNASQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione , with the CAS number 1798513-49-1 , is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes management and other metabolic disorders. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17_{17}H20_{20}N2_{2}O5_{5}S2_{2}
  • Molecular Weight : 396.5 g/mol

Thiazolidinediones (TZDs), including the compound , primarily act as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor plays a crucial role in regulating glucose and lipid metabolism. The binding of TZDs to PPAR-γ enhances insulin sensitivity and modulates the expression of genes involved in glucose and lipid metabolism.

Antidiabetic Effects

Recent studies have demonstrated that thiazolidinedione derivatives exhibit significant antidiabetic properties. For instance, compounds similar to this compound have shown promising results in lowering blood glucose levels in diabetic animal models:

  • Case Study : In a study involving streptozotocin-induced diabetic mice, several thiazolidinedione derivatives were evaluated for their ability to reduce fasting blood glucose levels. The results indicated that these compounds exhibited significant hypoglycemic effects comparable to standard treatments like Pioglitazone .
  • Molecular Docking Studies : Molecular docking simulations revealed that the compound interacts favorably with key amino acids in the PPAR-γ receptor, suggesting a strong binding affinity that correlates with its biological activity .

Anti-inflammatory Activity

In addition to its antidiabetic effects, thiazolidinediones are known for their anti-inflammatory properties. The compound's structure allows it to modulate inflammatory pathways, potentially reducing chronic inflammation associated with metabolic syndrome.

Structure-Activity Relationships (SAR)

The biological activity of thiazolidinediones is influenced by their structural components. Modifications at specific positions on the thiazolidinedione ring or side chains can enhance or diminish their pharmacological effects:

  • Sulfonyl Group : The presence of a methylsulfonyl group at the para position on the phenyl ring has been shown to enhance the compound's solubility and bioavailability, which are critical for its efficacy.
  • Pyrrolidine Moiety : The pyrrolidine ring contributes to the compound's ability to interact with biological targets effectively.

Data Tables

Property Value
Molecular FormulaC17_{17}H20_{20}N2_{2}O5_{5}S2_{2}
Molecular Weight396.5 g/mol
Biological ActivityAntidiabetic, Anti-inflammatory
PPAR-γ Binding AffinityHigh

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiazolidine-2,4-dione derivatives, many of which exhibit structural modifications that alter pharmacological profiles. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Target/Activity Solubility/Stability
3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (Main Compound) Thiazolidine-2,4-dione Pyrrolidinyl, 4-(methylsulfonyl)phenylpropanoyl ~450 (estimated) Kinase inhibition (hypothesized) Soluble in DMSO
YPC-21440 [(Z)-5-([3-{4-(4-methylpiperazin-1-yl)phenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione] Thiazolidine-2,4-dione Imidazo[1,2-b]pyridazinyl, 4-(4-methylpiperazinyl)phenyl ~520 (estimated) Pan-Pim kinase inhibitor (IC₅₀: 10 nM) DMSO-soluble
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol (Patent Example) Piperidine 4-(methylsulfonyl)phenyl, propyl ~340 (estimated) Undisclosed (structural analog) Not specified
2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-yl-idene)propanedinitrile Thiazolidinone Phenyl, propanedinitrile ~230 (estimated) Antimicrobial, antitumor Polar aprotic solvents

Key Findings :

Structural Variations: The main compound’s pyrrolidine ring contrasts with YPC-21440’s imidazo[1,2-b]pyridazine scaffold and the patent compound’s piperidine core. These differences impact conformational flexibility and binding pocket compatibility .

Biological Activity: YPC-21440 demonstrates potent Pan-Pim kinase inhibition (IC₅₀: 10 nM), while the main compound’s activity remains hypothesized due to structural parallels .

Physicochemical Properties: The main compound’s methylsulfonylphenylpropanoyl group likely enhances metabolic stability compared to YPC-21440’s piperazinylphenyl substituent, which may improve pharmacokinetics .

Synthesis and Handling: The main compound’s synthesis route is unspecified in available data, whereas YPC-series compounds are synthesized via modular imidazo[1,2-b]pyridazine coupling, highlighting divergent synthetic challenges .

Research Implications

The structural uniqueness of this compound positions it as a candidate for kinase inhibition studies, particularly given the activity of YPC analogs. Further research should explore:

  • Target Profiling : Screening against Pim kinases or related targets.
  • SAR Studies: Modifying the pyrrolidine or phenylpropanoyl groups to optimize potency.
  • Comparative Pharmacokinetics : Assessing solubility and bioavailability relative to YPC compounds .

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